molecular formula C43H65N5O10 B1149268 Telithromycin CAS No. 173838-31-8

Telithromycin

Cat. No.: B1149268
CAS No.: 173838-31-8
M. Wt: 812.011
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Telithromycin, a ketolide antibiotic, has garnered attention for its efficacy against various bacterial infections, particularly those caused by resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant case studies.

This compound exerts its antibacterial effects primarily by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit in bacteria. It interacts with domains II and V of the rRNA, which enhances its binding affinity compared to traditional macrolides like erythromycin. Specifically, this compound binds with 10 times greater affinity in erythromycin-susceptible organisms and 25 times greater affinity in macrolide-resistant strains due to its unique C11-12 carbamate side chain . This binding inhibits bacterial protein synthesis and disrupts ribosomal assembly, making this compound effective even against strains that have developed resistance through methylation of the rRNA .

In Vitro Activity

This compound has demonstrated robust in vitro activity against a range of gram-positive bacteria, including:

  • Streptococcus pneumoniae
  • Staphylococcus aureus
  • Enterococcus faecalis

A study highlighted that this compound significantly reduced biofilm formation in E. faecalis, suggesting its potential utility in treating enterococcal infections . The minimal inhibitory concentration (MIC) values for various pathogens are summarized in the table below:

Organism MIC Range (µg/mL) MIC90 (µg/mL)
Streptococcus pneumoniae0.002 - 1.00.06 - 0.25
Staphylococcus aureus (MSSA)0.008 - >320.06 - 0.12
Enterococcus faecalis0.5 - 42

These findings indicate that this compound is effective against both susceptible and resistant strains, making it a valuable option in antibiotic therapy .

Clinical Efficacy

Several clinical studies have evaluated the effectiveness of this compound in treating community-acquired pneumonia (CAP), acute sinusitis, and exacerbations of chronic bronchitis. A summary of key studies is presented below:

Community-Acquired Pneumonia (CAP)

In a randomized trial involving 204 patients with CAP, this compound demonstrated a clinical cure rate of 90% compared to 94% for trovafloxacin. The pathogen eradication rates were 93% for this compound and 100% for trovafloxacin .

Acute Sinusitis

A study with 335 patients showed that both 5-day and 10-day treatments with this compound resulted in clinical cure rates of 91% (PP) and pathogen eradication rates of 93% (5-day treatment) and 90% (10-day treatment) .

Acute Bacterial Exacerbations of Chronic Bronchitis

In trials involving 373 patients, this compound achieved an overall clinical cure rate of 86% , comparable to ciprofloxacin's 83% .

Adverse Effects

Despite its efficacy, this compound is associated with certain adverse effects, including gastrointestinal disturbances such as diarrhea and nausea. In one study, the discontinuation rate due to side effects was notably higher for this compound compared to other antibiotics like clarithromycin .

Case Studies

A review assessing the hepatotoxicity associated with this compound reported significant liver enzyme elevations in some patients, raising concerns about its safety profile . Another case study highlighted the successful use of this compound in treating a patient with severe Streptococcus pneumoniae infection resistant to other antibiotics .

Properties

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37+,38-,40+,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVAJPDWBABPEJ-XZVSULPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Telithromycin may be bacteriostatic or bactericidal in action. Like conventional macrolides, telithromycin inhibits protein synthesis in susceptible organisms by binding to the 50S ribosomal subunit. Telithromycin binds to domains II and V of the 23S rRNA of the 50S subunit and has a higher affinity for these ribosomal targets than conventional macrolides, apparently because of additional interactions and increased binding at domain II. This allows telithromycin to retain activity against some gram-positive cocci (e.g., some strains ofS. pneumoniae) that have methylase-mediated resistance (erm genes) that alter the domain V binding site. In addition to inhibiting protein synthesis, telithromycin may inhibit assembly of nascent ribosomal units., Telithromycin blocks protein synthesis by binding to two sites on the 50S ribosomal subunit: domain II and V of the 23S rRNA. The greater affinity in binding strength can be attributed to the C11-C12 carbamate side chain.
Record name TELITHROMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline powder, Crystals from ether

CAS No.

191114-48-4
Record name 11,12-dideoxy-3-de((2,6-dideoxy-3-C-methyl-3-O-methyl-3-oxo-12,11-(oxycarbonyl(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)imino))-erythromycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELITHROMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

187-188 °C
Record name TELITHROMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7359
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.